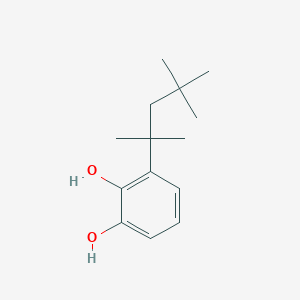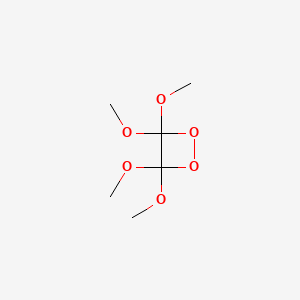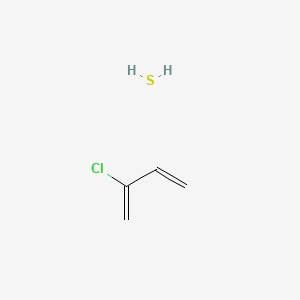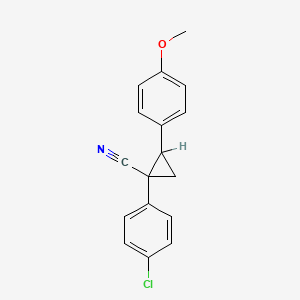
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol is a chemical compound that belongs to the class of phenols It is characterized by the presence of a benzene ring substituted with a 2,4,4-trimethylpentan-2-yl group and two hydroxyl groups at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of a benzene derivative followed by hydroxylation. One common method is the Friedel-Crafts alkylation of benzene with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the alkyl side chain.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form hydrogen bonds with biological molecules. This can lead to the modulation of enzyme activity, inhibition of oxidative stress, and other biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol: Another phenolic compound with similar structural features but different substitution patterns.
2,2,4-Trimethylpentane: A related alkylbenzene compound without hydroxyl groups.
Uniqueness
3-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
31345-32-1 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
3-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-7-6-8-11(15)12(10)16/h6-8,15-16H,9H2,1-5H3 |
InChI-Schlüssel |
YOGTVMKMCQBGFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=C(C(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)

![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)

![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)




![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
